N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-4-9-20-14-11-13(19-26(22,23)16-6-5-10-25-16)7-8-15(14)24-12-18(2,3)17(20)21/h4-8,10-11,19H,1,9,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDKFFRAZORRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound with a unique molecular structure that has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, potential therapeutic applications, and the underlying mechanisms of action.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[b][1,4]oxazepine core and a thiophene sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 357.46 g/mol. The presence of both the allyl group and sulfonamide contributes to its chemical reactivity and potential biological activity.
Preliminary studies indicate that this compound may interact with specific molecular targets within biological systems, including enzymes and receptors. The compound is believed to act as a kinase inhibitor and may modulate ion channels.
Biological Activity
Research has shown that this compound exhibits promising biological activities:
-
Anticancer Properties :
- In vitro studies have demonstrated that derivatives of similar sulfonamides can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). For instance, related compounds have shown IC50 values ranging from 3.96 µM to 5.87 µM against these cell lines .
- Mechanistic studies suggest that these compounds induce apoptosis through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations affect biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-propyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin) | Similar oxazepine core | Different alkyl substitution affecting activity |
| N-(5-benzyl)-tetrahydrobenzo[b][1,4]oxazepin | Benzyl substitution instead of allyl | Potentially different biological activity |
| N-(5-hydroxy)-tetrahydrobenzo[b][1,4]oxazepin | Hydroxyl functionalization | May exhibit different reactivity |
The unique substitution pattern of N-(5-allyl...) enhances its potential biological properties compared to structurally similar compounds.
Case Studies
Several case studies have been conducted to evaluate the biological effects of related sulfonamides:
- Study on Antiproliferative Activity : A study assessed various sulfonamide derivatives against MCF-7 and Caco-2 cell lines. The findings indicated that specific modifications in the sulfonamide structure significantly influenced their antiproliferative potency .
- Enzyme Interaction Studies : Research involving enzyme assays demonstrated that certain derivatives could effectively inhibit carbonic anhydrase isoforms linked to tumor growth, suggesting potential therapeutic applications in oncology .
Q & A
Q. Characterization methods :
- NMR spectroscopy (¹H, ¹³C) confirms regioselectivity and functional group integrity .
- High-resolution mass spectrometry (HRMS) validates molecular weight and intermediate structures .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, sulfonamide NH at δ 10–12 ppm) and carbon backbone .
- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and crystal packing using programs like SHELXL .
Advanced: How can conflicting spectroscopic data during synthesis be resolved?
Answer:
Contradictions (e.g., unexpected NMR shifts or mass fragments) require:
Q. Table 1: Key Structural Analogs and Their Spectral Features
| Compound | Allyl Group Shift (¹H NMR) | Sulfonamide NH Shift (¹H NMR) | Reference |
|---|---|---|---|
| N-(5-allyl-benzoxazepin...) | 5.2–5.8 ppm | 10.5 ppm | |
| N-(5-propyl-benzoxazepin...) | 0.9–1.5 ppm (propyl) | 10.8 ppm |
Advanced: How can reaction yields be optimized for the sulfonamide coupling step?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the sulfonamide .
- Catalysis : Use bases (e.g., K₂CO₃) to deprotonate the sulfonamide NH and accelerate coupling .
- Temperature gradient : Slow heating (e.g., 40°C → 80°C) minimizes side reactions like allyl group oxidation .
Advanced: How do structural modifications (e.g., allyl vs. ethyl substituents) affect biological activity?
Answer:
- Allyl group : Enhances membrane permeability due to lipophilicity, as seen in carbonic anhydrase inhibition assays .
- Ethyl substituents : Reduce steric hindrance, improving binding to hydrophobic enzyme pockets (e.g., observed in kinase assays) .
- Methodology : Compare IC₅₀ values across analogs using enzyme kinetics and molecular docking (e.g., AutoDock Vina) .
Advanced: What computational strategies predict the compound’s biological targets?
Answer:
- Pharmacophore modeling : Map electrostatic and hydrophobic features to identify target enzymes (e.g., carbonic anhydrases) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) .
- Druggability assessment : Calculate physicochemical properties (e.g., LogP, PSA) to evaluate ADMET profiles .
Advanced: How to design environmental fate studies for this compound?
Answer:
- Experimental framework (based on ISO guidelines):
- Analytical tools :
Advanced: How to address discrepancies in biological assay results (e.g., varying IC₅₀ values)?
Answer:
- Standardize assay conditions :
- Buffer pH (e.g., 7.4 for physiological relevance) .
- Enzyme concentration (e.g., 10 nM for carbonic anhydrase) .
- Control for assay interference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
